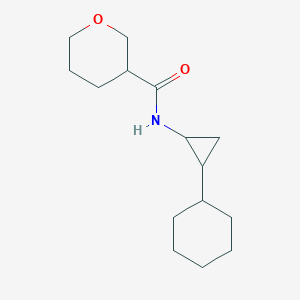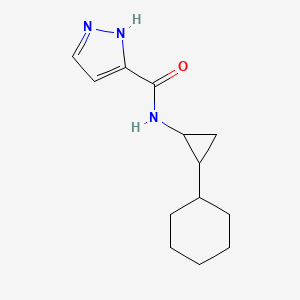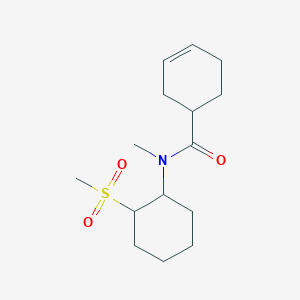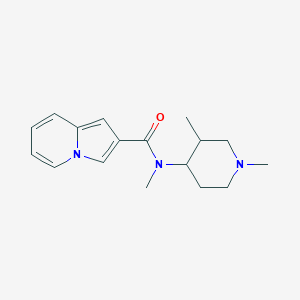
3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one, also known as HPI-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPI-1 belongs to the class of isoindolinones and is known to exhibit potent biological activities.
Mecanismo De Acción
The mechanism of action of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one involves the inhibition of HDACs and the NF-κB pathway. HDACs are enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to the repression of gene expression. 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one inhibits the activity of HDACs, leading to the activation of tumor suppressor genes and the repression of oncogenes.
The NF-κB pathway is a critical signaling pathway involved in the regulation of the immune response and inflammation. 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one inhibits the activity of the NF-κB pathway by preventing the translocation of the NF-κB transcription factor from the cytoplasm to the nucleus, leading to the repression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one are mainly attributed to its inhibition of HDACs and the NF-κB pathway. The inhibition of HDACs leads to the activation of tumor suppressor genes and the repression of oncogenes, leading to the inhibition of cancer cell growth and proliferation. The inhibition of the NF-κB pathway leads to the repression of pro-inflammatory cytokines, leading to the inhibition of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one in lab experiments are its potent biological activities and its relatively simple and efficient synthesis. However, the limitations of using 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one in lab experiments are its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another potential direction is the development of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one derivatives with improved potency and selectivity. Additionally, the use of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one in combination with other anti-cancer or anti-inflammatory agents may lead to synergistic effects and improved therapeutic outcomes.
In conclusion, 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one is a synthetic compound that exhibits potent biological activities and has potential applications in various fields, including medicinal chemistry and immunology. Its mechanism of action involves the inhibition of HDACs and the NF-κB pathway, leading to the inhibition of cancer cell growth and proliferation and the inhibition of inflammation. The future directions for the research and development of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one include the optimization of the synthesis method and the development of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one derivatives with improved potency and selectivity.
Métodos De Síntesis
The synthesis of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one involves the reaction of 2-acetylpyridine and 3,4-dihydroisoquinoline in the presence of a base and a palladium catalyst. The reaction proceeds via a tandem cyclization process to yield the desired product. The synthesis of 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one is a relatively simple and efficient process, making it an attractive target for chemical synthesis.
Aplicaciones Científicas De Investigación
3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one has been shown to exhibit potent anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer.
In addition to its anti-cancer activity, 3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one has also been shown to exhibit anti-inflammatory activity by inhibiting the activity of the nuclear factor kappa B (NF-κB) pathway. The NF-κB pathway is a critical signaling pathway involved in the regulation of the immune response and inflammation.
Propiedades
IUPAC Name |
3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-6-7-13(14(18)16-10)15(19)17-8-11-4-2-3-5-12(11)9-17/h2-3,6-7,11-12H,4-5,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBVREXWYKLOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C(=O)N2CC3CC=CCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)-6-methyl-1H-pyridin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide](/img/structure/B7592550.png)
![(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7592557.png)


![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-ethylpyridazin-3-one](/img/structure/B7592585.png)
![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)





![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7592646.png)
![3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile](/img/structure/B7592648.png)
